molecular formula C20H23N5O3S B2425047 N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1170372-56-1

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2425047
CAS RN: 1170372-56-1
M. Wt: 413.5
InChI Key: QHIMJVCVNWHXQV-UHFFFAOYSA-N
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Description

“N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, and it has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.

Mode of Action

The compound acts as a potent inhibitor of ACAT-1 . It binds to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of the enzyme, leading to changes in cholesterol metabolism.

Pharmacokinetics

The compound exhibits high aqueous solubility (up to 19 mg/mL at pH 1.2), which is beneficial for its absorption and distribution in the body . It also shows a significant improvement in oral absorption, with the maximum concentration (Cmax) of the compound being 1100-fold higher than that of a previously selected compound in fasted dogs .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-15(26)21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)14-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-14H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMJVCVNWHXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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